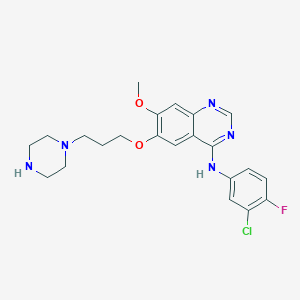

![molecular formula C15H15N5O2 B2897429 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-44-5](/img/structure/B2897429.png)

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Multikinase Inhibitors for Cancer Therapy

One area of application is in the development of multikinase inhibitors for cancer treatment. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of compounds exhibiting high potency against FLT3-driven human acute myeloid leukemia (AML) cells, as well as significant antiangiogenic effects. These compounds, including a particularly effective derivative, demonstrated complete tumor regression in an MV4-11 xenograft mouse model of AML without apparent toxicity, indicating their potential as novel cancer therapeutics (Yang et al., 2013).

Adenosine Deaminase Inhibitors

Another significant application is the use of pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent adenosine deaminase inhibitors. These compounds have shown promising results in attenuating bowel inflammation in experimental models of colitis, offering a potential therapeutic avenue for inflammatory diseases. The structure-activity relationship analysis has highlighted key pharmacophoric elements, guiding the design of novel inhibitors for clinical applications (La Motta et al., 2009).

Antipsoriatic Agents

Research has also focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as antipsoriatic agents. Optimization of a lead compound resulted in the identification of a potent FLT3 inhibitor with significant effects in a psoriatic animal model. The compound displayed not only high potency but also prevented recurrence after treatment cessation, suggesting its utility as a potential drug candidate for psoriasis treatment (Li et al., 2016).

Antibacterial Agents

In the realm of antibacterial research, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, with several demonstrating high antibacterial activities. This research opens up possibilities for the development of new antibiotics to combat resistant bacterial strains (Azab et al., 2013).

Mechanism of Action

Target of Action

The compound 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been associated with various targets. One of the primary targets is the Microtubule Affinity Regulating Kinase (MARK) . MARK plays a crucial role in cell cycle progression and is involved in the pathogenesis of Alzheimer’s disease . Another target is the Mycobacterium tuberculosis (Mtb) , making this compound a potential antituberculosis lead .

Mode of Action

This compound interacts with its targets in different ways. When interacting with MARK, it acts as a selective inhibitor . This inhibition can potentially be used for the treatment or prevention of Alzheimer’s disease . Instead, resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its targets. In the case of MARK, the compound’s inhibitory action can affect the microtubule dynamics, which play a crucial role in cell division and intracellular transport . For Mtb, the compound’s action can affect the organism’s metabolic pathways, particularly those involving the FAD-dependent hydroxylase .

Pharmacokinetics

The compound’s promising activity against mtb within macrophages suggests it may have good cellular permeability .

Result of Action

The result of the compound’s action varies depending on the target. For MARK, the inhibition can potentially slow down or halt the progression of Alzheimer’s disease . For Mtb, the compound’s action can lead to substantial improvements in antitubercular activity .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy against Mtb can be influenced by the intracellular environment of the macrophages . .

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-22-13-5-3-11(4-6-13)18-15(21)19-12-9-16-14-7-8-17-20(14)10-12/h3-10H,2H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTRYXLOQDHMEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)

![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)

![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B2897367.png)